N-(5-methyl-3-isoxazolyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic precursors to achieve the desired molecular structure. For example, derivatives of acetamide have been synthesized using a variety of starting materials and conditions, highlighting the versatility and complexity of synthetic routes for these compounds (Wang et al., 2010; Evren et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, which provide insights into the arrangement of atoms and functional groups. These analytical techniques are crucial for confirming the identity and purity of synthesized compounds (Panchal & Patel, 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds with acetamide derivatives can vary widely, including cyclization, condensation, and substitution reactions. These reactions are influenced by the presence of functional groups, which also dictate their chemical properties. For instance, the reactivity of thiazole and triazole rings towards nucleophiles and electrophiles can be explored through specific chemical transformations (Ramalingam et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystallinity, can be determined experimentally. These properties are essential for understanding the behavior of compounds under different conditions and for their application in various fields (Rajanarendar et al., 2006).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are determined by the functional groups present in the molecule. Studies on similar compounds show that modifications in the molecular structure can significantly affect their chemical behavior and interactions with biological targets (Turan-Zitouni et al., 2005).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-10-7-12(18-21-10)16-13(20)8-22-14-15-9-19(17-14)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCASIUWPFNUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methyl-isoxazol-3-yl)-2-(1-phenyl-1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide |
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